Rotraxate hydrochloride

Description

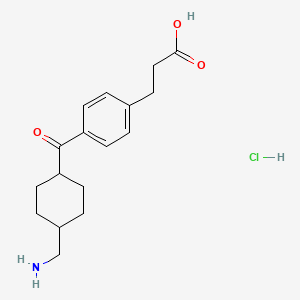

Cetraxate Hydrochloride (CAS 27724-96-5) is a mucosal protective agent used primarily in the treatment of gastrointestinal ulcers. Its chemical structure comprises a trans-4-aminomethylcyclohexane carboxylate group linked to a 4-(2-carboxyethyl)phenyl moiety, with a molecular formula of $ \text{C}{17}\text{H}{23}\text{NO}_4 \cdot \text{HCl} $ and a molecular weight of 341.83 g/mol . The compound is also known by synonyms such as Neuer, DV-1006, and 4'-(2-carboxyethyl)phenyl-trans-4-aminomethylcyclohexane carboxylate hydrochloride . Regulatory documentation highlights its use in pharmaceutical formulations, with stringent purity standards requiring HPLC-based identification of related substances (e.g., chloral alcoholate and chloride content) .

Properties

CAS No. |

82085-94-7 |

|---|---|

Molecular Formula |

C17H24ClNO3 |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]phenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C17H23NO3.ClH/c18-11-13-3-8-15(9-4-13)17(21)14-6-1-12(2-7-14)5-10-16(19)20;/h1-2,6-7,13,15H,3-5,8-11,18H2,(H,19,20);1H |

InChI Key |

SQPDKJPOCJNLSJ-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CN)C(=O)C2=CC=C(C=C2)CCC(=O)O.Cl |

Canonical SMILES |

C1CC(CCC1CN)C(=O)C2=CC=C(C=C2)CCC(=O)O.Cl |

Synonyms |

3-(4-(trans-4-aminomethylcyclohexylcarbonyl)phenyl)propionic acid hydrochloride TEI 5103 TEI-5103 TG 51 TG-51 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Class and Mechanism

- Cetraxate Hydrochloride : Acts as a mucosal protectant, enhancing gastric mucus secretion and promoting ulcer healing .

- Roxatidine Acetate Hydrochloride : An H2 receptor antagonist that inhibits gastric acid secretion, differing mechanistically from Cetraxate .

- Radafaxine Hydrochloride: A norepinephrine-dopamine reuptake inhibitor (NDRI) used in depression and obesity research, unrelated to gastrointestinal applications .

- Amitriptyline Hydrochloride : A tricyclic antidepressant with off-label use in chronic pain management, distinct from Cetraxate’s mucosal protection .

Physicochemical Properties

Analytical Methods for Purity Testing

- Cetraxate Hydrochloride: Uses HPLC with ethanol (99.5%) for sample preparation, detecting impurities at thresholds ≤0.011% for chloride and ≤0.5% for total related substances .

- Roxatidine Acetate Hydrochloride: Similar HPLC protocols with ethanol as solvent, emphasizing resolution of roxatidine acetate from degradation products .

- Amitriptyline Hydrochloride : Validated RP-HPLC methods achieve accuracy within 98–102% for active pharmaceutical ingredient (API) quantification .

Regulatory and Manufacturing Standards

- Cetraxate Hydrochloride: Complies with Japanese Pharmacopoeia (JP17) and USAN standards, with strict monographs for identity and purity .

- Doxorubicin Hydrochloride : Follows FDA draft guidance for liposomal injection formulations, emphasizing sterility and particle size control .

- Losartan/Hydrochlorothiazide : Manufactured under OECD and EU guidelines, with reference to internal technical data and SDS documentation .

Q & A

Q. What are the key considerations for synthesizing Rotraxate hydrochloride with high purity?

Methodological Answer: Synthesis requires strict control of reaction conditions (e.g., temperature, pH, and solvent selection) to minimize by-products. Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation should follow pharmacopeial guidelines, such as using HPLC with a C18 column and UV detection at 254 nm, as outlined for related hydrochloride compounds . Safety protocols, including fume hood use and PPE (gloves, lab coats), must align with OSHA standards to handle reactive intermediates .

Q. How can researchers validate the identity of this compound in experimental samples?

Methodological Answer: Employ a combination of spectroscopic techniques:

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Store in a locked, ventilated area away from light and moisture .

- Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste . Acute toxicity data from structurally similar hydrochlorides suggest emergency measures: rinse exposed skin/mucosa for 15+ minutes and seek medical evaluation for inhalation/ingestion .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be resolved in preclinical studies?

Methodological Answer:

- Dose-response studies : Assess linearity across concentrations using LC-MS/MS to quantify plasma/tissue levels.

- Species-specific metabolism : Compare cytochrome P450 enzyme activity in animal models (e.g., rodents vs. primates) via microsomal assays.

- Statistical reconciliation : Apply multivariate analysis to isolate variables (e.g., diet, gender) affecting bioavailability . Publish negative results to address publication bias .

Q. What advanced analytical methods are suitable for detecting degradation products in this compound formulations?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.

- HPLC-DAD/ELSD : Use gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate degradation peaks.

- LC-QTOF-MS : Identify unknown impurities by matching fragmentation patterns with databases like mzCloud . Validate methods per ICH Q2(R1) guidelines for precision, accuracy, and LOD/LOQ .

Q. How can researchers design robust in vitro models to study this compound’s mechanism of action?

Methodological Answer:

- Target validation : Use CRISPR-Cas9 knockout cell lines to confirm receptor binding.

- High-content screening : Combine fluorescence-based assays (e.g., calcium flux) with automated imaging to quantify cellular responses.

- Data normalization : Include reference controls (e.g., untreated cells, positive/negative agonists) and use Z’-factor scoring to assess assay quality .

Q. What strategies mitigate batch-to-batch variability in this compound production for clinical trials?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., NIR spectroscopy) during synthesis.

- Design of Experiments (DoE) : Optimize critical parameters (e.g., mixing speed, drying time) via factorial designs.

- Stability protocols : Conduct accelerated stability testing (40°C/75% RH for 6 months) and track impurities using stability-indicating methods .

Methodological Guidance for Academic Research

- Literature Review : Prioritize peer-reviewed studies from PubMed/Scopus and avoid non-academic sources (e.g., commercial websites). Use tools like Covidence for systematic review management .

- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting results .

- Ethical Compliance : Document safety data (e.g., LD50, ecotoxicity) for IACUC/IRB approvals, referencing analogous hydrochlorides if Rotraxate-specific data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.